4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine
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Overview
Description
4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine is a complex organic compound that features a unique structure combining pyrrolidine, pyrimidoindole, and morpholine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine typically involves multi-step organic synthesis. The key steps include the formation of the pyrimidoindole core, followed by the introduction of pyrrolidine groups and the morpholine moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Pentamethylene-2-pyrrolidinone: A degradation product of gabapentin with similar structural features.
2-(4-Pyridinylmethyl)-1h-isoindole-1,3(2H)-dione: Another compound with a pyrrolidine moiety.
Uniqueness
4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine is unique due to its combination of pyrrolidine, pyrimidoindole, and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C24H36N6O |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-[2-(2,4-dipyrrolidin-1-yl-5,6,7,8-tetrahydropyrimido[4,5-b]indol-9-yl)ethyl]morpholine |
InChI |
InChI=1S/C24H36N6O/c1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27/h1-18H2 |
InChI Key |
UCTBRBDQLGKNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CCN4CCOCC4)N=C(N=C3N5CCCC5)N6CCCC6 |
Origin of Product |
United States |
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